molecular formula C17H13NO5 B5738262 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid

3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid

Cat. No.: B5738262
M. Wt: 311.29 g/mol
InChI Key: BWECSMKPTHBPHG-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid, also known as CAY10502, is a synthetic compound that has been of interest to researchers due to its potential applications in various fields of science. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid is not fully understood. However, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of cell survival, inflammation, and immune response. In addition, this compound has been shown to inhibit the activity of the STAT3 signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and inhibit the activity of the NF-κB and STAT3 signaling pathways. In macrophages, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These effects make this compound a potential candidate for the development of new cancer therapies and anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid in lab experiments is its high purity and stability. This makes it easier to study its effects on cells and signaling pathways. Another advantage is its specificity for the NF-κB and STAT3 signaling pathways, which makes it a useful tool for studying these pathways.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer to cells in culture or in animal models. Another limitation is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the study of 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid. One direction is the development of new cancer therapies that target the NF-κB and STAT3 signaling pathways. Another direction is the development of new anti-inflammatory drugs that target the production of pro-inflammatory cytokines. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been of interest to researchers due to its potential applications in various fields of science. It has been synthesized using different methods, and its mechanism of action has been studied extensively. This compound has been shown to have potential applications in cancer research and inflammation research. It has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. There are several future directions for the study of this compound, including the development of new cancer therapies and anti-inflammatory drugs.

Synthesis Methods

3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid has been synthesized using different methods, including the reaction of 5-(2-bromo-3-ethoxyacryloyl)-2-furaldehyde with 3-(carboxymethyl)benzoic acid in the presence of a palladium catalyst. Another method involves the reaction of 5-(2-bromo-3-ethoxyacryloyl)-2-furaldehyde with 3-(carboxymethyl)benzoic acid in the presence of a copper catalyst. These methods have been successful in producing this compound with high yields and purity.

Scientific Research Applications

3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid has been studied extensively for its potential applications in various fields of science. In the field of cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a potential candidate for the development of new cancer therapies.
This compound has also been studied for its potential applications in the field of inflammation research. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This makes this compound a potential candidate for the development of new anti-inflammatory drugs.

Properties

IUPAC Name

3-[5-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-2-22-17(21)13(10-18)9-14-6-7-15(23-14)11-4-3-5-12(8-11)16(19)20/h3-9H,2H2,1H3,(H,19,20)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWECSMKPTHBPHG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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